

Mechanism of Action and Binding Affinity

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Compound Focus: **s55746**

CAS No.: 1448525-91-4

Cat. No.: S3316415

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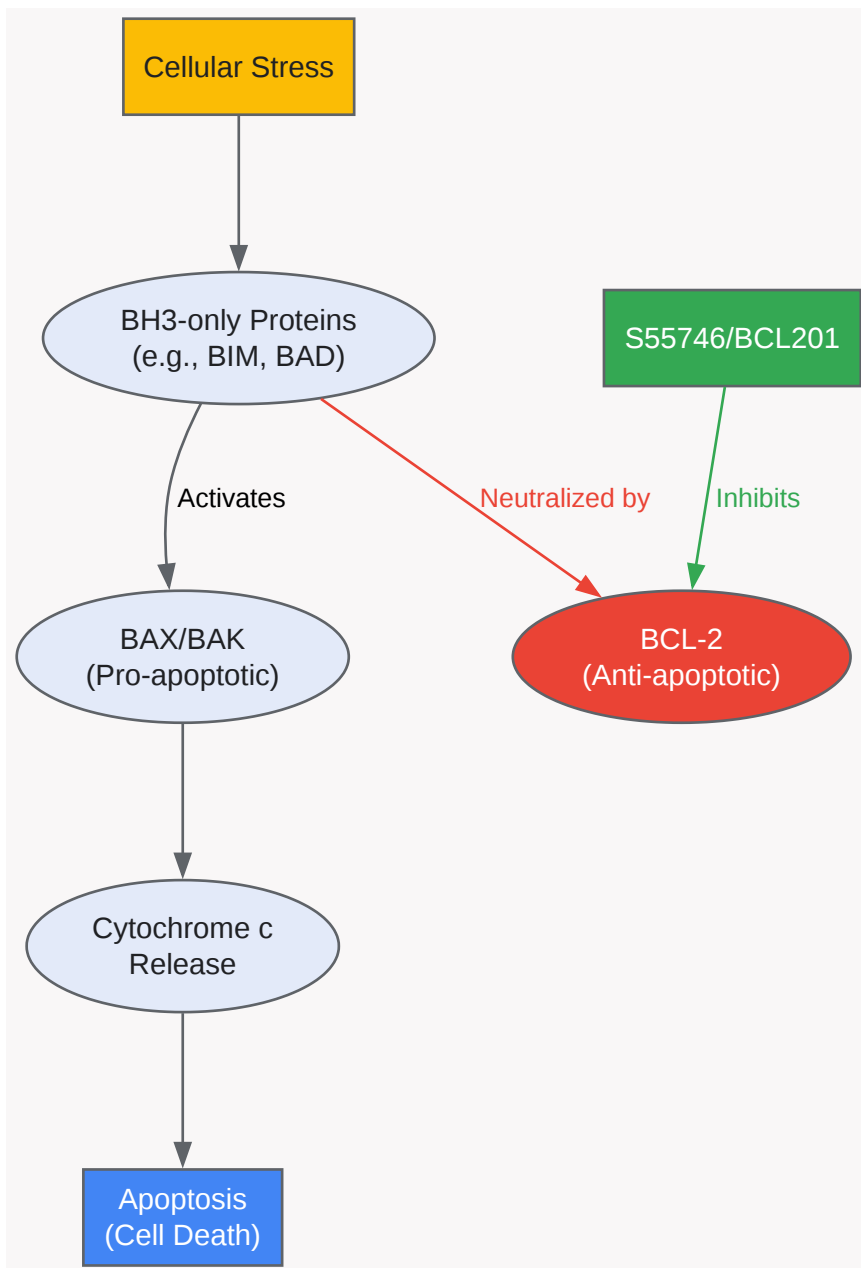
S55746/BCL201 is a **BH3-mimetic** that selectively inhibits the anti-apoptotic protein BCL-2. It works by occupying the hydrophobic groove of BCL-2, thereby displacing pro-apoptotic proteins and triggering programmed cell death (apoptosis) in cancer cells that depend on BCL-2 for survival [1] [2].

A key advantage of **S55746** is its **high selectivity** for BCL-2 over other proteins in the same family, which helps reduce mechanism-based toxicities like thrombocytopenia (low platelet count) associated with BCL-XL inhibition [1].

The table below summarizes its binding affinity and selectivity profile:

Target	Assay Type	Affinity (Ki or Kd)	Selectivity (vs. BCL-2)
BCL-2	Fluorescence Polarisation (Ki)	1.3 nM [3] [1] [4]	-
BCL-2	Surface Plasmon Resonance (Kd)	3.9 nM [3] [1]	-
BCL-xL	Fluorescence Polarisation (Ki)	520 nM [3] [5]	~400-fold less
MCL-1	Fluorescence Polarisation	No significant binding [1] [4]	-
BFL-1	Fluorescence Polarisation	No significant binding [1]	-

This mechanism of action is part of the intrinsic apoptosis pathway regulated by the BCL-2 protein family, which can be visualized as follows:



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S55746/BCL201 inhibits BCL-2, preventing it from neutralizing pro-apoptotic signals and leading to cell death.

Experimental Data Summary

S55746/BCL201 has demonstrated potent activity in both cellular and animal models.

In Vitro Data

The compound shows potent, selective cell killing in BCL-2-dependent cancer lines [1] [4].

Cell Line	Cancer Type	BCL-2 Dependence	S55746 IC ₅₀	Key Observations
RS4;11	Acute Lymphoblastic Leukemia (ALL)	High	71.6 nM [1]	Potent cell killing; hallmarks of apoptosis (PS externalization, caspase-3 activation) [1]
H146	Small Cell Lung Carcinoma	BCL-xL-dependent	1.7 µM [1]	Weak activity, confirming BCL-2 selectivity and sparing BCL-xL-dependent cells [1]

In Vivo Efficacy

In mouse xenograft models, **S55746** showed **robust anti-tumor efficacy** with good tolerability [1] [4] [2].

Animal Model	Dosage & Route	Treatment Regimen	Key Results
RS4;11 (ALL) and Toledo (Lymphoma)	20-100 mg/kg, Oral gavage [1]	Daily for 7 days [1]	Significant, dose-dependent tumor growth inhibition; no weight loss or behavioral changes [1]
RS4;11 (ALL)	25 & 100 mg/kg, Oral gavage [1]	Single dose [1]	No induction of platelet loss, confirming BCL-xL sparing and safety [1]

Key Experimental Protocols

To help you evaluate or replicate the core findings, here are summaries of the key methodologies used in the primary research.

Protocol 1: Apoptosis Assay by Flow Cytometry

This protocol measures early-stage apoptosis in cells treated with **S55746** [4] [5].

- **Cell Line:** RS4;11 (BCL-2-dependent ALL cell line) [4].
- **Treatment:** Expose cells to **S55746** at various concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1 μ M) [4].
- **Incubation Time:** 2 hours [4].
- **Staining:** Stain cells with **Annexin V-FITC** and **Propidium Iodide (PI)** [4] [5].
- **Analysis:** Analyze by flow cytometry. Annexin V-FITC positive/PI negative cells are in early apoptosis [4] [5].

Protocol 2: In Vivo Anti-tumor Efficacy Study

This protocol evaluates the compound's ability to shrink tumors in live animal models [1] [4].

- **Animal Model:** Female SCID/beige mice implanted subcutaneously with tumor cells (e.g., 3×10^6 RS4;11 or Toledo cells) [1].
- **Grouping:** Randomize mice into control and treatment groups once tumors are established.
- **Dosage & Administration:** Administer **S55746** (e.g., 20, 50, or 100 mg/kg) by **oral gavage** [1].
- **Treatment Schedule:** Daily for 7 consecutive days [1].
- **Monitoring:** Measure tumor volume and body weight regularly to assess efficacy and toxicity [1].

Clinical Development Status

S55746/BCL201 progressed to several Phase I clinical trials, which have been completed [6] [4]. The investigated conditions included:

- **Chronic Lymphocytic Leukemia (CLL)**
- **B-Cell Non-Hodgkin Lymphoma (NHL)**
- **Multiple Myeloma (MM)**
- **Acute Myeloid Leukemia (AML)**
- **Myelodysplastic Syndrome (MDS)**
- **Follicular Lymphoma and Mantle Cell Lymphoma** [6] [4]

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